molecular formula C9H9F3O2 B8092179 (3-Methyl-4-(trifluoromethoxy)phenyl)methanol

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol

Cat. No.: B8092179
M. Wt: 206.16 g/mol
InChI Key: OOHFRBBBVQJGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of specialized catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of (3-Methyl-4-(trifluoromethoxy)phenyl)aldehyde or (3-Methyl-4-(trifluoromethoxy)phenyl)carboxylic acid.

    Reduction: Formation of (3-Methyl-4-(trifluoromethoxy)phenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-4-(trifluoromethoxy)phenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-4-(trifluoromethoxy)phenyl)methanol is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the electronic properties of the molecule, enhancing its reactivity and stability. This group can participate in various interactions with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (4-(Trifluoromethoxy)phenyl)methanol: Lacks the methyl group on the phenyl ring.

    (3-Methyl-4-(trifluoromethyl)phenyl)methanol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: (3-Methyl-4-(trifluoromethoxy)phenyl)methanol is unique due to the presence of both a trifluoromethoxy group and a methyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[3-methyl-4-(trifluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHFRBBBVQJGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.